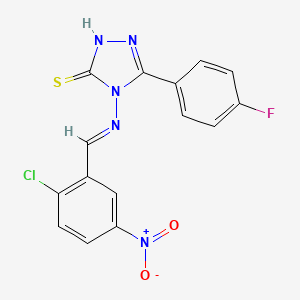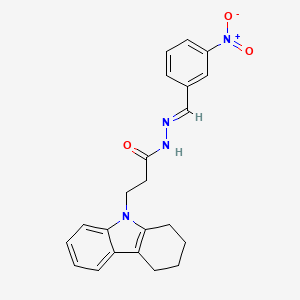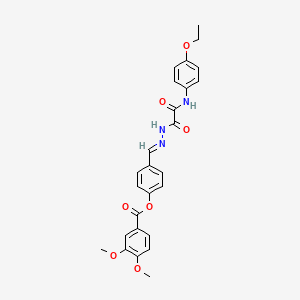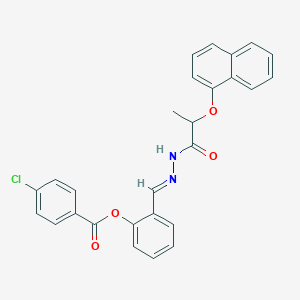
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. One common method includes the condensation reaction between 2-ethoxy-4-formylphenyl-4-methoxybenzoate and 2-nonanoylcarbohydrazide . The reaction typically occurs under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Biology: It is studied for its potential biological activities, such as antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in drug development.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with similar compounds, such as:
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has a similar structure but with an ethoxy group instead of a methoxy group.
2-Methoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has a methoxy group instead of an ethoxy group at a different position.
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a chloro group instead of a methoxy group.
Properties
CAS No. |
767289-26-9 |
|---|---|
Molecular Formula |
C26H34N2O5 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H34N2O5/c1-4-6-7-8-9-10-11-25(29)28-27-19-20-12-17-23(24(18-20)32-5-2)33-26(30)21-13-15-22(31-3)16-14-21/h12-19H,4-11H2,1-3H3,(H,28,29)/b27-19+ |
InChI Key |
IRYBYEJPAKUGIX-ZXVVBBHZSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)OCC |
Canonical SMILES |
CCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15083314.png)
![3-(4-fluorophenyl)-4-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15083321.png)
![4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B15083334.png)





![Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)-](/img/structure/B15083369.png)


![2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15083386.png)

![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083395.png)
